molecular formula C20H21NO8S B11090199 Diethyl 5-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11090199
M. Wt: 435.4 g/mol
InChI Key: FWHGMHLZFJQLJE-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzodioxole Group: The benzodioxole moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the benzodioxole group.

    Acetamido Group Addition: The acetamido group is added through an amide bond formation reaction, typically using an acyl chloride or anhydride in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester groups at the 2 and 4 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic electronics and photovoltaics.

Biology

In biological research, the compound’s potential as a pharmacophore is explored, particularly for its interactions with biological macromolecules.

Medicine

Medicinally, it is investigated for its potential as an anticancer agent, given its structural similarity to other known bioactive molecules .

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIETHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE apart is its combination of functional groups, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NO8S

Molecular Weight

435.4 g/mol

IUPAC Name

diethyl 5-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H21NO8S/c1-4-25-19(23)16-11(3)17(20(24)26-5-2)30-18(16)21-15(22)9-27-12-6-7-13-14(8-12)29-10-28-13/h6-8H,4-5,9-10H2,1-3H3,(H,21,22)

InChI Key

FWHGMHLZFJQLJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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